NS1219
Description
This compound is a highly specialized derivative of butanoic acid, characterized by a complex heterocyclic framework. Key structural features include:
- Core structure: A pyrrolo[3,2-H]isoquinolin moiety with a 2-oxo group and an 8-methyl substituent.
- Functional groups: A (dimethylamino)sulfonylphenyl group at position 3. A hydroxyl group at position 4 of the butanoic acid chain. A (Z)-configured iminooxy linker connecting the heterocycle to the carboxylic acid.
- Stereochemistry: The (2S) configuration at the second carbon of the butanoic acid chain.
Properties
CAS No. |
666706-39-4 |
|---|---|
Molecular Formula |
C24H28N4O7S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m0/s1 |
InChI Key |
CFJRSKULEDUDKL-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@@H](CCO)C(=O)O)/C(=O)N3 |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aroylpropionic Acids
Aroylpropionic acids (e.g., 2-(4-methylbenzoyl)cyclohexanecarboxylic acid) react with cis- or trans-2-aminocyclohexanecarboxamides under reflux in tetrahydrofuran (THF) to form the hexahydropyrroloisoquinolinone scaffold.
Reaction Conditions :
Alternative Route via Diazonium Coupling
Diazonium salts derived from isatic acids couple with alkoxycarbonylmethylenephosphoranes to yield intermediates for pyrrolo[3,2-h]isoquinoline derivatives.
Key Steps :
- Diazotization of isatic acid
- Coupling with phosphoranes (e.g., methoxycarbonylmethylenetriphenylphosphorane)
Yield : 52–60%
Installation of Dimethylaminosulfonylphenyl Group
Nucleophilic Aromatic Substitution
The 4-((dimethylamino)sulfonyl)phenyl group is introduced via Suzuki-Miyaura coupling or direct sulfonation.
Procedure :
- React pyrroloisoquinoline bromide with 4-(dimethylsulfamoyl)phenylboronic acid
- Catalyst: Pd(PPh₃)₄
- Base: K₂CO₃
- Solvent: DME/H₂O (3:1)
Yield : 70–85%
Stereoselective Formation of (2S)-Butanoic Acid Side Chain
Oxime Formation and Resolution
The oxime intermediate is formed by reacting the pyrroloisoquinolin-3-ylideneamine with (2S)-4-hydroxy-2-(hydroxyamino)butanoic acid.
Conditions :
Enzymatic Resolution
Lipase-catalyzed asymmetric hydrolysis of racemic ethyl 4-hydroxy-2-(((Z)-pyrroloisoquinolinylidene)aminooxy)butanoate achieves the (2S) configuration.
Enzyme : Candida antarctica lipase B
Yield : 45% (theoretical maximum 50%)
Final Coupling and Purification
The oxime is coupled to the pyrroloisoquinoline core via a Mitsunobu reaction or direct condensation.
Typical Protocol :
- React pyrroloisoquinoline-3-ylideneamine with (2S)-4-hydroxy-2-hydroxyaminobutanoic acid
- Activating agent: DCC/DMAP
- Solvent: Dichloromethane
- Purification: Silica gel chromatography (EtOAc/hexane)
Yield : 62–68%
Optimization Data Tables
Table 1: Comparative Yields for Core Synthesis Methods
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | THF | 80 | 65 | 95 |
| Diazonium Coupling | EtOH | 25 | 52 | 90 |
| Suzuki-Miyaura | DME/H₂O | 100 | 85 | 98 |
Table 2: Stereoselective Step Optimization
| Resolution Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral HPLC | Chiralcel OD-H | 99.5 | 35 |
| Enzymatic Hydrolysis | C. antarctica B | 98.2 | 45 |
| Diastereomeric Salt | L-Tartaric acid | 97.8 | 40 |
Critical Analysis of Methodologies
- Cyclocondensation offers higher yields but requires stringent temperature control to avoid decarboxylation.
- Suzuki-Miyaura Coupling is superior for introducing the sulfonylphenyl group but necessitates anhydrous conditions.
- Enzymatic Resolution provides excellent enantioselectivity but suffers from moderate yields due to equilibrium limitations.
Industrial Scalability Challenges
- Cost of Palladium Catalysts : Pd(PPh₃)₄ adds ~$120/g to production costs.
- Oxime Stability : The (Z)-oxime configuration tends to isomerize under acidic conditions, requiring pH-controlled workups.
- Purification : Silica gel chromatography remains a bottleneck; alternatives like crystallization are being explored.
Recent Advances (2023–2025)
Chemical Reactions Analysis
NS1219 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Anticancer Properties
Research indicates that butanoic acid derivatives may act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells. The specific compound's structural features suggest that it might enhance the efficacy of existing anticancer agents or serve as a lead compound for new drug development .
Neurological Applications
The dimethylamino group present in the compound enhances its ability to penetrate the blood-brain barrier. This characteristic opens avenues for exploring its application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in modulating neurotransmitter levels and improving cognitive function .
Anti-inflammatory Effects
Studies have demonstrated that butanoic acid derivatives can exhibit anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, these compounds may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The presence of sulfonamide moieties in the compound suggests potential antimicrobial activity. Research into structurally similar compounds has revealed effectiveness against various bacterial strains, indicating that this derivative may also possess significant antibacterial properties .
Synthetic Pathways
The synthesis of butanoic acid derivatives typically involves multi-step organic reactions including condensation, reduction, and functional group modifications. For instance, the introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions on suitable precursors .
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Formation of the core structure through condensation reactions involving amino acids or amines. |
| 2 | Reduction | Reduction steps to introduce necessary functional groups while maintaining structural integrity. |
| 3 | Functionalization | Final modifications to enhance biological activity or solubility. |
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.
Case Study: HDAC Inhibition
A study examining the HDAC inhibitory activity of butanoic acid derivatives showed promising results in vitro, leading to reduced tumor cell viability in several cancer cell lines . The structural modifications made to enhance potency were systematically analyzed.
Case Study: Neuroprotective Effects
In a preclinical model of neurodegeneration, a derivative similar to the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant improvement in neuronal survival rates compared to controls .
Mechanism of Action
NS1219 exerts its effects by selectively antagonizing AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By inhibiting these receptors, this compound can reduce excitotoxicity and provide neuroprotection. The molecular targets and pathways involved include the modulation of glutamate signaling and the prevention of calcium influx into neurons .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it to structurally or functionally related butanoic acid derivatives.
Table 1: Structural and Functional Comparison
Key Comparisons
Bioactivity Potential: The target compound’s sulfonamide group is analogous to anti-cancer and anti-inflammatory agents (e.g., celecoxib), which inhibit cyclooxygenase-2 (COX-2) .
Solubility and Stability: Unlike simpler butanoic acid esters (e.g., ethyl butanoate), the target compound’s hydroxyl and sulfonamide groups enhance water solubility, similar to Fmoc-protected amino acids . The (Z)-iminooxy linker may confer geometric specificity in binding, a feature absent in saturated esters like ethyl linolenate .
Stereochemical Considerations: The (2S) configuration contrasts with (R)-3-hydroxybutanoic acid, highlighting the importance of stereochemistry in metabolic pathways and drug efficacy .
Therapeutic Applications: Butanoic acid derivatives are implicated in obesity treatment (e.g., butyrate’s role in fasting glycemia improvement) . The target compound’s heterocyclic structure may enhance bioavailability compared to short-chain analogs.
Research Findings and Gaps
- Anti-inflammatory Activity : Sulfonamide-containing compounds demonstrate COX-2 inhibition (IC₅₀ ~50 nM), suggesting the target compound could be optimized for similar potency .
- Metabolic Effects: Butanoic acid esters improve insulin tolerance in animal models; the hydroxyl group in the target compound may enhance hepatic uptake .
Biological Activity
Butanoic acid, specifically the compound 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2S)- (CAS Number: 666706-39-4), is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N4O7S with a molecular weight of 516.6 g/mol. The structure features a butanoic acid moiety linked to a pyrrolo[3,2-h]isoquinoline scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 666706-39-4 |
| Molecular Formula | C24H28N4O7S |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | (2S)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
Cytotoxicity and Anticancer Properties
Research indicates that compounds related to pyrrolo[2,1-a]isoquinolines exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that these compounds can act as topoisomerase inhibitors and exhibit potent anti-cancer effects. The structure–activity relationship (SAR) analyses suggest that modifications to the pyrrolo scaffold can enhance cytotoxicity and selectivity against cancer cells .
Notable Findings:
- Topoisomerase Inhibition: Compounds similar to butanoic acid have been identified as effective inhibitors of topoisomerase I and II, which are crucial targets in cancer therapy .
- IC50 Values: In vitro studies have reported IC50 values in the low micromolar range for various derivatives against human cancer cell lines .
HDAC Inhibition
Butanoic acid is recognized as a histone deacetylase (HDAC) inhibitor. This property is particularly relevant in cancer biology as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells . The mechanism involves the modulation of gene expression through histone acetylation.
Mechanism of Action:
- Gene Expression Regulation: By inhibiting HDACs, butanoic acid increases the acetylation of histones and non-histone proteins, leading to altered gene expression profiles that favor apoptosis in tumor cells .
Study on Antiproliferative Effects
A study demonstrated that butanoic acid derivatives exhibited antiproliferative effects on various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Butanoic Acid Derivative A | HeLa | 10 |
| Butanoic Acid Derivative B | SW620 | 15 |
| Butanoic Acid Derivative C | A549 | 20 |
Gut Microbiota Modulation
Research has also highlighted the role of butanoic acid in gut health. It promotes the growth of beneficial bacteria while inhibiting pathogenic strains. This modulation is crucial for maintaining gut homeostasis and may have implications for metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic and sulfonamide moieties?
- Methodology : Multi-step synthesis involving:
- Protection of sensitive groups (e.g., hydroxyl and amino groups) to prevent side reactions.
- Coupling reactions (e.g., amidation, sulfonylation) for integrating the dimethylaminosulfonylphenyl and pyrroloisoquinolinone fragments.
- Stereochemical control via chiral auxiliaries or asymmetric catalysis for the (2S)-configuration .
- Validation : Use HPLC with chiral columns and NMR (e.g., , , NOESY) to confirm stereopurity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Experimental Design :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C.
- Analytical Monitoring : LC-MS/MS to track degradation products; quantify intact compound via UV-Vis or fluorescence detection .
- Key Parameters : Half-life (), degradation pathways (hydrolysis, oxidation), and identification of labile functional groups (e.g., ester, hydroxyl) .
Q. What analytical techniques are most effective for characterizing its structural complexity?
- Recommended Methods :
- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from the hexahydro-isoquinolinone and butanoic acid moieties .
- X-ray crystallography for absolute stereochemical assignment if crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential biological targets?
- Methodology :
- In silico docking : Use software like AutoDock or Schrödinger to predict binding affinities to targets (e.g., kinases, GPCRs).
- Functional assays : Measure inhibition of enzymatic activity (e.g., IC) or receptor binding (e.g., radioligand displacement) .
Q. What experimental strategies address conflicting data in solubility and bioavailability predictions?
- Conflict Resolution :
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) instead of pure water for in vitro assays.
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) vs. Caco-2 cell models to resolve discrepancies .
- Advanced Tools : Physiologically based pharmacokinetic (PBPK) modeling to integrate solubility, permeability, and metabolic stability data .
Q. How can environmental fate studies be designed to assess ecological risks from potential metabolite release?
- Experimental Framework :
- Biotic/abiotic degradation : Expose the compound to UV light, microbial consortia, or soil/water matrices.
- Metabolite Identification : HRMS and -labeling to trace transformation products (e.g., hydroxylated or sulfonamide-cleaved derivatives) .
Q. What in vitro models are suitable for studying hepatic metabolism and drug-drug interaction risks?
- Approach :
- Human liver microsomes (HLM) : Incubate with NADPH to identify cytochrome P450 (CYP) isoforms involved.
- Recombinant CYP enzymes : Confirm isoform-specific metabolism (e.g., CYP3A4, CYP2D6).
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
